molecular formula C7H8KN3O3S2 B13764111 Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt CAS No. 68025-19-4

Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt

Cat. No.: B13764111
CAS No.: 68025-19-4
M. Wt: 285.4 g/mol
InChI Key: ZSSVNCUIOBJFPJ-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is a chemical compound with the molecular formula C7H8N3O3S2.K. It is known for its unique structure, which includes a benzenesulfonic acid moiety and an aminothioxomethyl hydrazino group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt typically involves the reaction of benzenesulfonic acid derivatives with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acid compounds. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonic acid derivatives and hydrazine derivatives, such as:

  • Benzenesulfonic acid, 4-[2-(methylthioxomethyl)hydrazino]-, monopotassium salt
  • Benzenesulfonic acid, 4-[2-(aminomethyl)hydrazino]-, monopotassium salt

Uniqueness

Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

68025-19-4

Molecular Formula

C7H8KN3O3S2

Molecular Weight

285.4 g/mol

IUPAC Name

potassium;4-(2-carbamothioylhydrazinyl)benzenesulfonate

InChI

InChI=1S/C7H9N3O3S2.K/c8-7(14)10-9-5-1-3-6(4-2-5)15(11,12)13;/h1-4,9H,(H3,8,10,14)(H,11,12,13);/q;+1/p-1

InChI Key

ZSSVNCUIOBJFPJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NNC(=S)N)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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